molecular formula C16H11NO3 B1611721 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde CAS No. 893612-89-0

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde

Cat. No.: B1611721
CAS No.: 893612-89-0
M. Wt: 265.26 g/mol
InChI Key: XMLWUCQDJAEAPX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a chemical compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of an indolizine ring fused with a benzodioxole moiety and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde typically involves multi-step organic reactionsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and various organic solvents

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde undergoes several types of chemical reactions:

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is primarily studied in the context of its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules and tubulin, disrupting their assembly and leading to mitotic blockade and cell death . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde can be compared with other indolizine derivatives and benzodioxole-containing compounds:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLWUCQDJAEAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587528
Record name 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-89-0
Record name 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
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2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
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Reactant of Route 5
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Reactant of Route 6
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